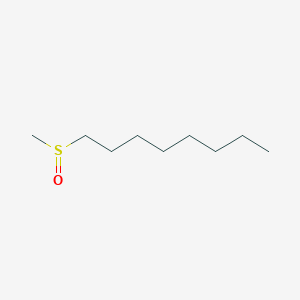

Octyl methyl sulfoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfinyloctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20OS/c1-3-4-5-6-7-8-9-11(2)10/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVATGNFHKTPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Octyl Methyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl methyl sulfoxide is an organosulfur compound that belongs to the sulfoxide family. While its direct experimental data is limited in publicly available literature, its chemical structure—featuring a polar sulfoxide group and a nonpolar octyl chain—suggests potential applications as an amphiphilic molecule, solvent, and penetration enhancer in various chemical and pharmaceutical contexts. This guide provides a summary of its predicted physicochemical properties, drawing comparisons with the well-characterized dimethyl sulfoxide (DMSO), and outlines general experimental protocols for the synthesis and characterization of similar compounds.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Estimated) and Dimethyl Sulfoxide (Experimental)

| Property | This compound (C₉H₂₀OS) (Estimated) | Dimethyl Sulfoxide (C₂H₆OS) (Experimental) |

| Molecular Weight ( g/mol ) | 176.32 | 78.13[1][2] |

| Density (g/cm³) | ~0.95 - 1.05 | 1.1004[1] |

| Melting Point (°C) | 15 - 25 | 18.5[1][3] |

| Boiling Point (°C) | > 200 | 189[1][2] |

| Solubility in Water | Sparingly soluble to insoluble | Miscible[1][4] |

| pKa | ~35 (for the methyl protons) | 35[1] |

Note: The properties for this compound are estimations and should be confirmed through experimental validation.

Experimental Protocols

Synthesis of Alkyl Methyl Sulfoxides

A general and effective method for the synthesis of alkyl methyl sulfoxides is the oxidation of the corresponding alkyl methyl sulfide. This method provides high yields and is applicable to a wide range of sulfides.

General Protocol for the Oxidation of an Alkyl Methyl Sulfide to an Alkyl Methyl Sulfoxide:

-

Dissolution: Dissolve the starting alkyl methyl sulfide in a suitable solvent, such as methanol or a mixture of water and an organic solvent like methylene chloride.

-

Oxidant Preparation: In a separate flask, prepare a solution of an oxidizing agent. Sodium metaperiodate (NaIO₄) is a mild and selective oxidant for this transformation.[5]

-

Reaction: Cool the sulfide solution in an ice bath. Add the oxidant solution dropwise to the stirred sulfide solution. Maintain the temperature at 0-5°C throughout the addition.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove any solid byproducts (e.g., sodium iodate). If an organic solvent was used, separate the organic layer.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., methylene chloride) to recover any dissolved product.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude sulfoxide can be further purified by distillation under reduced pressure or by column chromatography.

Determination of Physicochemical Properties

Standard analytical techniques are employed to determine the physicochemical properties of the synthesized this compound.

-

Melting Point: Determined using a melting point apparatus.

-

Boiling Point: Determined by distillation at a specific pressure.

-

Density: Measured using a pycnometer or a density meter.

-

Solubility: Assessed by adding a known amount of the compound to a known volume of solvent (e.g., water, ethanol) and observing for dissolution.

-

pKa: Determined by titration in a non-aqueous solvent like DMSO, using a strong base.[1]

Potential Applications in Drug Development

Drawing parallels with DMSO, this compound's amphiphilic nature suggests its potential utility in pharmaceutical sciences.[6][7][8] DMSO is a well-known penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across biological membranes.[9][10] The longer octyl chain in this compound may modulate this property, potentially offering different release profiles or enhancing solubility for specific APIs.

Visualizations

The following diagrams illustrate the general synthesis workflow and a conceptual model of its potential role in drug delivery.

Caption: General workflow for the synthesis of this compound.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide - American Chemical Society [acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Octyl Methyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of octyl methyl sulfoxide, a valuable intermediate in organic synthesis and potential building block in drug discovery. This document details a robust synthetic protocol, outlines key characterization techniques, and presents the expected analytical data for this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the controlled oxidation of its corresponding sulfide precursor, octyl methyl sulfide. A variety of oxidizing agents can be employed for this transformation, with sodium metaperiodate and hydrogen peroxide being common choices due to their selectivity and efficiency. Over-oxidation to the sulfone can be a competing side reaction, necessitating careful control of reaction conditions.

A widely applicable and efficient method for the oxidation of long-chain alkyl methyl sulfides to their corresponding sulfoxides provides a reliable pathway for the preparation of this compound. This method offers high yields and minimizes the formation of byproducts.

Experimental Protocol: Oxidation of Octyl Methyl Sulfide

This protocol is adapted from established methods for the selective oxidation of sulfides.

Materials:

-

Octyl methyl sulfide

-

Sodium metaperiodate (NaIO₄)

-

Methanol

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve octyl methyl sulfide (1 equivalent) in a mixture of methanol and water (a common ratio is 2:1 v/v).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium metaperiodate (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and octyl groups. The methyl protons adjacent to the sulfoxide group will appear as a singlet, typically in the range of δ 2.5-2.7 ppm. The protons of the octyl chain will exhibit multiplets at various chemical shifts, with the methylene group alpha to the sulfur appearing as a triplet around δ 2.7-2.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The methyl carbon will resonate around δ 38-40 ppm. The carbons of the octyl chain will appear in the aliphatic region, with the carbon alpha to the sulfoxide group expected around δ 55-58 ppm.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~2.6 (s, 3H) | -S(O)CH ₃ |

| ~2.8 (t, 2H) | -S(O)CH ₂- |

| ~1.7 (m, 2H) | -S(O)CH₂CH ₂- |

| ~1.2-1.4 (m, 10H) | -(CH ₂)₅- |

| ~0.9 (t, 3H) | -CH ₃ (terminal) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for a sulfoxide is the strong S=O stretching vibration, which typically appears in the region of 1030-1070 cm⁻¹.

| IR Absorption (Predicted) |

| Frequency (cm⁻¹) |

| ~2955-2855 |

| ~1465 |

| ~1050 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺. A compound containing an octylsulfinyl group has been reported in the NIST WebBook, which can provide insights into the expected fragmentation patterns.

| Mass Spectrometry (Predicted) |

| m/z |

| [M]⁺ |

| [M-CH₃]⁺ |

| [M-C₈H₁₇]⁺ |

| [M-SOH]⁺ |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Logic

Caption: Logical flow of the characterization process.

An In-depth Technical Guide to the Molecular Structure and Conformation of Octyl Methyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl methyl sulfoxide, a member of the alkyl sulfoxide family, possesses a chiral sulfur center and a flexible octyl chain, leading to a complex conformational landscape. This guide provides a detailed analysis of its molecular structure and conformational preferences, drawing upon foundational principles and experimental data from analogous sulfoxide compounds. Key structural parameters, including bond lengths and angles, are summarized. The guide also outlines the experimental methodologies typically employed for the structural and conformational analysis of such molecules and presents a visualization of the conformational isomerism inherent to this compound. This information is critical for understanding its physicochemical properties and potential applications in drug development and materials science.

Molecular Structure

The molecular structure of this compound is characterized by a central sulfur atom bonded to an oxygen atom, a methyl group, and an octyl group. The sulfinyl group (>S=O) imparts polarity to the molecule and is responsible for many of its characteristic properties.

Geometry at the Sulfur Atom

The sulfur atom in this compound exhibits a trigonal pyramidal geometry, a consequence of the presence of a lone pair of electrons on the sulfur.[1][2] This arrangement is consistent with VSEPR theory for a central atom with four electron domains (one lone pair and three bonding pairs). The presence of two different alkyl groups (methyl and octyl) renders the sulfur atom a stereocenter, meaning this compound is a chiral molecule and can exist as two enantiomers (R and S).[1][3] The energy barrier for the inversion of this stereocenter is high, making sulfoxides optically stable at room temperature.[1][4]

Bond Lengths and Angles

| Parameter | Typical Value | Reference Compound(s) |

| S=O Bond Length | 1.49 - 1.53 Å | Dimethyl Sulfoxide (DMSO), Various Alkyl and Aryl Sulfoxides[1][5] |

| S-C (methyl) Bond Length | ~1.82 Å | Dimethyl Sulfoxide (DMSO), Various Alkyl Sulfoxides[5] |

| S-C (octyl) Bond Length | ~1.82 Å | Various Alkyl Sulfoxides[5] |

| C-S-C Bond Angle | 94° - 101° | Various Alkyl and Aryl Sulfoxides[5][6] |

| O=S-C Bond Angle | 105° - 112° | Various Alkyl and Aryl Sulfoxides[5] |

Table 1: Estimated Bond Lengths and Angles for this compound.

The S=O bond is relatively short, indicating a degree of double bond character.[1] The C-S-C bond angle is typically less than the ideal tetrahedral angle of 109.5° due to the repulsive effect of the lone pair on the sulfur atom.

Conformational Analysis

The conformational flexibility of this compound arises from rotation around the C-S bonds and the numerous C-C bonds within the octyl chain. The interplay of steric and electronic effects governs the relative stability of the different conformers.

Rotation around the C-S Bonds

Rotation around the sulfur-carbon bonds is a key determinant of the overall molecular shape. Studies on analogous alkyl sulfoxides have shown that there are energy barriers to rotation around the C-S bond, which can be investigated using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy.[7] The preferred conformations aim to minimize steric hindrance between the bulky alkyl groups and the sulfoxide oxygen and lone pair.

For the methyl group, rotation around the S-C(methyl) bond is expected to have a relatively low energy barrier. For the octyl group, the conformation around the S-C(octyl) bond will be more complex due to the larger size of the octyl chain. The octyl chain will likely orient itself to minimize steric clashes with the methyl group and the sulfoxide oxygen.

Conformation of the Octyl Chain

The octyl chain, being a long and flexible alkyl group, can adopt numerous conformations. The most stable conformation for an unsubstituted alkyl chain is the all-staggered, anti-periplanar arrangement, which minimizes torsional strain. However, in this compound, the interactions with the polar sulfoxide group can influence the conformational preferences of the octyl chain, potentially leading to gauche interactions to facilitate favorable intramolecular interactions or to minimize overall steric hindrance.

Experimental Protocols for Structural and Conformational Analysis

The determination of the molecular structure and conformation of molecules like this compound relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution.

-

1H and 13C NMR: These techniques provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the molecular connectivity.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): NOESY experiments can be used to determine through-space proximities between protons.[8] This information is crucial for establishing the relative orientation of different parts of the molecule and identifying the preferred conformations.

-

Dynamic NMR (DNMR): By studying NMR spectra at different temperatures, it is possible to determine the energy barriers for conformational changes, such as rotation around the C-S bonds.[7]

-

Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information and can be used to determine the orientation of molecular fragments with respect to each other.[9]

General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Data Acquisition: Acquire a series of NMR spectra (1H, 13C, COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer. For dynamic studies, spectra are recorded at various temperatures.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction). Analyze the spectra to assign signals to specific atoms and interpret the coupling constants and NOE correlations to deduce the molecular structure and preferred conformations.

X-ray Crystallography

X-ray crystallography provides the most precise information about the molecular structure in the solid state.

General Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality. This can be a challenging step for flexible molecules.

-

Data Collection: Mount a single crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and torsion angles.

Computational Modeling

Molecular mechanics and quantum chemical calculations are used to predict and rationalize the geometries, energies, and relative populations of different conformers.[10]

General Protocol for Computational Modeling:

-

Conformational Search: Perform a systematic or stochastic search of the conformational space to identify low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each conformer using quantum chemical methods (e.g., Density Functional Theory - DFT).

-

Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.

-

Property Prediction: Predict spectroscopic parameters (e.g., NMR chemical shifts) to compare with experimental data.

Visualization of Conformational Isomerism

The following diagram illustrates the key rotational isomerism around the S-C(octyl) bond in this compound, highlighting the relationship between different staggered conformations.

Caption: Rotational isomers around the S-C(octyl) bond.

This diagram illustrates the energetic relationship between the more stable staggered conformers and the higher-energy eclipsed transition states during rotation around the sulfur-octyl carbon bond. The relative energies of the staggered conformers will depend on the steric interactions between the octyl chain, the methyl group, and the sulfoxide oxygen.

Conclusion

The molecular structure of this compound is defined by its chiral, pyramidally coordinated sulfur center and the conformational flexibility of its octyl substituent. While specific experimental data for this molecule is limited, a comprehensive understanding of its structure and conformational behavior can be achieved by applying established principles from the study of analogous alkyl sulfoxides. The methodologies outlined in this guide, including NMR spectroscopy, X-ray crystallography, and computational modeling, provide a robust framework for the detailed characterization of this compound and related compounds, which is essential for their development in various scientific and industrial applications.

References

- 1. Sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]

- 3. Illustrated Glossary of Organic Chemistry - Sulfoxide [chem.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. bruceryandontexist.net [bruceryandontexist.net]

- 6. researchgate.net [researchgate.net]

- 7. Conformation and stereodynamics of alkyl 9-anthryl sulfoxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct structure determination using residual dipolar couplings: reaction-site conformation of methionine sulfoxide reductase in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

The Solubility of Octyl Methyl Sulfoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility of octyl methyl sulfoxide in organic solvents. Due to a notable scarcity of direct quantitative data in publicly accessible literature, this document synthesizes information on the physicochemical properties of this compound and related long-chain alkyl sulfoxides to infer its solubility characteristics. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, alongside a visual workflow diagram, to empower researchers in generating specific data for their applications. This guide is intended to be a valuable resource for professionals in drug development and chemical research who are interested in the application of this compound as a potential solvent or excipient.

Introduction

This compound is an amphiphilic molecule possessing a polar sulfoxide group and a nonpolar octyl chain. This structure suggests its potential utility as a solvent, surfactant, or penetration enhancer in various formulations, particularly in the pharmaceutical and agrochemical industries. Understanding its solubility in a range of organic solvents is critical for its effective application, from reaction chemistry to final product formulation.

Despite its potential, a thorough review of scientific literature reveals a significant gap in the availability of quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a consolidated view of its known physicochemical properties and those of its close structural analogs, which can serve as a predictive tool for its solubility behavior.

Physicochemical Properties of Long-Chain Alkyl Methyl Sulfoxides

To estimate the solubility of this compound, it is useful to examine the properties of related long-chain alkyl methyl sulfoxides. The following table summarizes key physicochemical parameters for octyl, decyl, and dodecyl methyl sulfoxide. An increase in the alkyl chain length generally leads to a decrease in polarity and an increase in lipophilicity, which in turn influences solubility in different organic solvents.

| Property | This compound | Decyl Methyl Sulfoxide | Dodecyl Methyl Sulfoxide |

| Molecular Formula | C₉H₂₀OS | C₁₁H₂₄OS | C₁₃H₂₈OS |

| Molecular Weight | 176.32 g/mol | 204.37 g/mol | 232.43 g/mol |

| Appearance | Likely a solid or high-boiling liquid at room temperature | Solid | Solid |

| Melting Point | Not reported | Not reported | 59-63 °C |

| LogP (calculated) | ~3.0 | ~4.0 | ~5.0 |

| Polar Surface Area | 36.3 Ų | 36.3 Ų | 36.3 Ų |

Note: The LogP values are estimates and can vary depending on the calculation method. The data for decyl and dodecyl methyl sulfoxide are included for comparative purposes to illustrate the effect of alkyl chain length on physicochemical properties.

Inferred Solubility Profile of this compound

Based on its molecular structure—a polar sulfoxide head and a long nonpolar alkyl tail—the solubility of this compound in various organic solvents can be inferred:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to exhibit moderate to good solubility in polar protic solvents. The polar sulfoxide group can engage in hydrogen bonding with the hydroxyl groups of these solvents, while the octyl chain will have favorable interactions with the alkyl portions of the alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is anticipated in these solvents. The strong dipole of the sulfoxide group will interact favorably with the dipoles of acetone and ethyl acetate.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The long octyl chain suggests that this compound will have significantly better solubility in nonpolar solvents compared to its shorter-chain analog, dimethyl sulfoxide (DMSO). However, the highly polar sulfoxide group may limit its miscibility in very nonpolar solvents.

Experimental Determination of Solubility

Given the lack of published data, experimental determination of the solubility of this compound is essential for its practical application. The following section details a standard "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted experimental sample.

-

Calculate the original solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

An In-depth Technical Guide to the Safety and Handling of Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling any chemical.

Introduction

Dimethyl sulfoxide (DMSO) is a versatile, polar aprotic solvent with the formula (CH₃)₂SO.[1] It is widely utilized in scientific research and the pharmaceutical industry for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] Its miscibility with water and a wide array of organic solvents makes it an invaluable tool in various applications, including chemical synthesis, drug delivery systems, and cryopreservation.[1][2] However, its unique properties, particularly its rapid absorption through the skin, necessitate a thorough understanding of its safety profile and strict adherence to handling precautions.[3][4] This guide provides an in-depth overview of the safety and handling of DMSO for laboratory and drug development professionals.

Physicochemical and Toxicological Properties

A comprehensive understanding of the physicochemical and toxicological properties of a substance is fundamental to its safe handling. The following tables summarize key quantitative data for DMSO.

Table 1: Physical and Chemical Properties of Dimethyl Sulfoxide

| Property | Value | Reference |

| Molecular Formula | C₂H₆OS | [5] |

| Molecular Weight | 78.13 g/mol | [1][5] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Odorless to slightly sulfurous | [5][6] |

| Boiling Point | 189 °C (372.2 °F) | [1][5][7] |

| Melting Point | 18.4 - 19 °C (65.1 - 66 °F) | [1][5][7] |

| Flash Point | 87 - 89 °C (188.6 - 192.2 °F) (closed cup) | [5][7] |

| Autoignition Temperature | 270 - 301 °C (518 - 573.8 °F) | [5][7] |

| Vapor Pressure | 0.55 - 2.5 hPa @ 20 °C | [5][7] |

| Density | 1.10 g/cm³ @ 20 °C | [1][7] |

| Solubility in Water | Miscible | [1][6][7] |

| Partition Coefficient (log Pow) | -1.35 | [6] |

Table 2: Toxicological Data for Dimethyl Sulfoxide

| Endpoint | Value | Species | Route | Reference |

| LD₅₀ | 14,500 - 28,300 mg/kg | Rat | Oral | [3][4][7] |

| LD₅₀ | 7,200 - 24,600 mg/kg | Mouse | Oral | [3][4][7] |

| LD₅₀ | 40,000 mg/kg | Rat | Dermal | [3] |

| LD₅₀ | 50,000 mg/kg | Mouse | Dermal | [3] |

| LC₅₀ (96 hours) | 32,000 - 43,000 ppm | Fish | - | [3] |

Hazard Identification and Classification

DMSO is classified as a combustible liquid (Category 4).[7][8] While not highly flammable, it can form explosive mixtures with air upon intense heating. The primary health concerns associated with DMSO are skin and eye irritation.[7] A notable characteristic of DMSO is its ability to be rapidly absorbed through the skin, which can facilitate the systemic absorption of other dissolved substances.[2][3][4]

Hazard Statements:

-

H227: Combustible liquid.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

Experimental Protocols for Safety Assessment

While specific experimental protocols for octyl methyl sulfoxide are not available, the safety assessment of a chemical like DMSO typically involves standardized tests. The following are examples of methodologies that would be cited in a Safety Data Sheet.

Acute Oral Toxicity (LD₅₀): A study would be conducted based on OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method). A group of rats would be administered a single oral dose of DMSO. The animals would be observed for 14 days for signs of toxicity and mortality. The LD₅₀ is the statistically estimated dose that would be lethal to 50% of the tested population.

Skin Irritation: Following a protocol similar to OECD Guideline 404 (Acute Dermal Irritation/Corrosion), a small amount of DMSO would be applied to the shaved skin of rabbits. The application site is then covered with a gauze patch. After a set exposure period, the patch is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time intervals.

Eye Irritation: Based on OECD Guideline 405 (Acute Eye Irritation/Corrosion), a small, measured amount of DMSO would be instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for signs of irritation, such as redness, swelling, and discharge, at various time points after instillation.

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for minimizing risks associated with DMSO.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[5][8]

-

Ensure that safety showers and eyewash stations are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton). Nitrile gloves may not provide sufficient protection for prolonged contact.

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[8]

Caption: Personal Protective Equipment for DMSO Handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][8]

-

DMSO is hygroscopic and will absorb moisture from the air.[9]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5][8]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential when working with any chemical.

Caption: General Workflow for a DMSO Spill.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[8]

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Get medical attention.[5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[8]

-

Specific Hazards: DMSO is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[7][8] Hazardous combustion products may include carbon monoxide, carbon dioxide, and sulfur oxides.[8]

Disposal Considerations

Dispose of DMSO and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Waste should be handled by a licensed disposal company.

Conclusion

Dimethyl sulfoxide is a valuable solvent in research and drug development, but its unique properties demand careful handling. By understanding its physicochemical and toxicological characteristics, implementing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the benefits of DMSO in their work. Always prioritize safety and consult the official Safety Data Sheet for the most current and comprehensive information.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gchemglobal.com [gchemglobal.com]

- 5. fishersci.com [fishersci.com]

- 6. epa.gov [epa.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. aldon-chem.com [aldon-chem.com]

- 9. carlroth.com [carlroth.com]

CAS number and identifiers for Octyl methyl sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Octyl Methyl Sulfoxide, also known as 1-(methylsulfinyl)octane. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from general methodologies for the synthesis and characterization of alkyl methyl sulfoxides and data from closely related long-chain alkyl sulfoxides. The document details chemical identifiers, physicochemical properties, proposed experimental protocols for its synthesis, and potential applications in research and drug development.

Chemical Identifiers and Molecular Structure

This compound is an organosulfur compound featuring an octyl group and a methyl group attached to a sulfinyl functional group.

| Identifier | Value | Source |

| Chemical Name | 1-(methylsulfinyl)octane | N/A |

| Synonyms | This compound, Methyl octyl sulfoxide | N/A |

| CAS Number | 3079-27-4 | N/A |

| Molecular Formula | C₉H₂₀OS | N/A |

| Molecular Weight | 176.32 g/mol | N/A |

| SMILES | CCCCCCCCS(=O)C | N/A |

| InChI Key | InChI=1S/C9H20OS/c1-3-4-5-6-7-8-9-11(2)10/h3-9H2,1-2H3 | N/A |

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for this compound is scarce. The following properties are predicted based on its structure and inferred from data on similar long-chain alkyl sulfoxides.

| Property | Predicted/Inferred Value | Notes |

| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar alkyl sulfoxides. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be high due to the polar sulfoxide group and long alkyl chain. |

| Melting Point | Not available | Likely to be near room temperature. |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane). Limited solubility in water. | The long alkyl chain decreases water solubility compared to shorter-chain sulfoxides like DMSO. |

| Density | ~0.9 - 1.0 g/mL | Estimated based on related compounds. |

| Refractive Index | Not available | N/A |

Experimental Protocols

The most common and straightforward method for the synthesis of alkyl methyl sulfoxides is the selective oxidation of the corresponding sulfide.

Synthesis of this compound via Oxidation of Methyl Octyl Sulfide

This protocol is adapted from a general method for the oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.[1]

Materials:

-

Methyl octyl sulfide (1-methylthiooctane)

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl octyl sulfide (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide (1.0 - 1.1 equivalents) to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent over-oxidation to the sulfone.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting sulfide is consumed, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Experimental Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Data (Anticipated)

The following are the expected spectroscopic characteristics for this compound based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ ~2.5-2.7 ppm (singlet, 3H): Methyl protons (CH₃-S(O)-). These protons are deshielded by the adjacent sulfoxide group.

-

δ ~2.6-2.8 ppm (triplet, 2H): Methylene protons alpha to the sulfoxide group (-S(O)-CH₂-).

-

δ ~1.2-1.8 ppm (multiplet, 12H): Methylene protons of the octyl chain.

-

δ ~0.8-0.9 ppm (triplet, 3H): Terminal methyl protons of the octyl chain.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~50-60 ppm: Methylene carbon alpha to the sulfoxide group.

-

δ ~35-45 ppm: Methyl carbon of the sulfoxide group.

-

δ ~22-32 ppm: Carbons of the octyl chain.

-

δ ~14 ppm: Terminal methyl carbon of the octyl chain.

IR (Infrared) Spectroscopy

-

~1030-1070 cm⁻¹ (strong): S=O stretching vibration, characteristic of the sulfoxide group.

-

~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

~1465 cm⁻¹ (medium): C-H bending vibrations.

MS (Mass Spectrometry)

-

Molecular Ion (M⁺): m/z = 176.

-

Major Fragmentation Patterns: Expect fragmentation of the octyl chain and potential loss of the methylsulfinyl group.

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not well-documented, the sulfoxide moiety is a known pharmacophore present in several approved drugs. Long-chain alkyl sulfoxides may have applications as:

-

Penetration Enhancers: Similar to Dimethyl Sulfoxide (DMSO), the amphipathic nature of this compound could facilitate the transport of active pharmaceutical ingredients (APIs) across biological membranes.

-

Solubilizing Agents: The sulfoxide group's polarity combined with the lipophilic octyl chain may aid in solubilizing poorly water-soluble drug candidates for formulation studies.

-

Pro-drugs: The sulfoxide can be a metabolic handle, potentially being reduced to the corresponding sulfide or oxidized to the sulfone in vivo, which could be part of a pro-drug strategy.

-

Chemical Probes: As a structural analog of other bioactive lipids, it could be used to probe biological pathways involving lipid metabolism or signaling.

Potential Signaling Pathways of Interest

Caption: Potential roles of this compound in drug delivery and metabolism.

Conclusion

This compound is a long-chain alkyl sulfoxide with potential applications in pharmaceutical sciences. This guide provides a foundational understanding of its chemical identity, predicted properties, and a detailed protocol for its synthesis. Further experimental investigation is required to fully characterize its physicochemical properties and explore its biological activities. The methodologies and inferred data presented herein offer a starting point for researchers and drug development professionals interested in this class of compounds.

References

The Obscure Player: An In-depth Technical Guide to Octyl Methyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Octyl methyl sulfoxide, a long-chain alkyl sulfoxide, represents a molecule of scientific interest existing at the periphery of extensive research. Unlike its well-studied lower homolog, dimethyl sulfoxide (DMSO), which has found ubiquitous application as a solvent and therapeutic agent, this compound remains a sparsely documented compound. This guide endeavors to consolidate the available information on its discovery, history, and chemical properties, while also extrapolating from the broader knowledge of alkyl sulfoxides to provide a foundational technical resource for the scientific community. The scarcity of dedicated studies on this particular molecule necessitates a broader look at the synthesis and potential biological activities of related long-chain sulfoxides, thereby highlighting potential avenues for future investigation.

Discovery and History: A Tale of Limited Appearance

The history of this compound is not one of a landmark discovery but rather a quiet emergence within the broader landscape of organic sulfur chemistry. Unlike dimethyl sulfoxide, which was first synthesized in 1866 by the Russian scientist Alexander Zaytsev and rose to prominence in the mid-20th century, this compound does not have a clearly documented discovery event in the scientific literature.[1]

Its existence is confirmed through its entry in chemical databases. Specifically, the chiral isomer, 1-[(S)-Methylsulfinyl]octane , is registered under CAS Registry Number 131002-32-9. This indicates its synthesis and characterization, likely as part of broader synthetic chemistry efforts or as a reference compound. The lack of a significant body of literature suggests that its initial synthesis did not lead to the discovery of any remarkable properties that would have spurred further intensive research.

The broader class of dialkyl sulfoxides, however, gained attention for their potential as surface-active agents. Research by chemists at Procter & Gamble in the 1960s explored the synthesis of long-chain, surface-active compounds from dialkyl sulfoxides, highlighting their potential in applications such as detergents, plasticizers, and emulsifiers. This work provides a historical context for the interest in molecules like this compound, even if it is not mentioned by name.

Physicochemical Properties

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C9H20OS | |

| Molecular Weight | 176.32 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. | General property of similar chain-length sulfoxides. |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents. | The long octyl chain imparts significant nonpolar character. |

| Chirality | The sulfur atom is a stereocenter, meaning this compound can exist as (R) and (S) enantiomers. | As evidenced by the specific listing of 1-[(S)-Methylsulfinyl]octane. |

Synthesis of this compound: Experimental Protocols

While specific protocols for the synthesis of this compound are not detailed in readily accessible literature, general and robust methods for the synthesis of alkyl sulfoxides are well-established. The most common approach is the controlled oxidation of the corresponding sulfide, methyl octyl sulfide.

General Experimental Protocol: Oxidation of Methyl Octyl Sulfide

This protocol is a generalized procedure based on common methods for sulfide oxidation.

Materials:

-

Methyl octyl sulfide

-

Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA))

-

Solvent (e.g., dichloromethane, methanol, acetic acid)

-

Buffer (if necessary, e.g., sodium bicarbonate for m-CPBA)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolution: Dissolve methyl octyl sulfide in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Oxidant: Slowly add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the oxidizing agent to the cooled solution. The reaction is often exothermic and controlling the temperature is crucial to prevent over-oxidation to the sulfone.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting sulfide is consumed, quench the reaction. For hydrogen peroxide, this can be done by adding a reducing agent like sodium sulfite. For m-CPBA, a wash with a sodium bicarbonate solution is typically used.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to separate the sulfoxide from any unreacted sulfide and over-oxidized sulfone.

Diagram of Experimental Workflow:

Caption: A generalized experimental workflow for the synthesis of this compound.

Potential Biological Activity and Applications

Direct studies on the biological activity of this compound are lacking. However, the influence of long alkyl chains on the biological properties of molecules is a recognized phenomenon in medicinal chemistry.

Long-chain alkyl groups can significantly increase the lipophilicity of a compound, which can in turn affect its membrane permeability and interaction with biological targets. Research on other long-chain alkyl-containing molecules has shown that the alkyl chain can modulate cytotoxicity and antioxidant activity.[2] For instance, in a study on selenolane conjugates, it was found that conjugates with alkyl chains of C8 or longer showed significant cytotoxicity, whereas shorter chain conjugates were non-toxic.[2]

The sulfoxide group itself is a key pharmacophore in several drugs, such as the proton pump inhibitor esomeprazole and the wakefulness-promoting agent modafinil.[3] This suggests that the sulfoxide moiety can impart desirable biological properties.

Given the known ability of DMSO to enhance the percutaneous absorption of other molecules, it is plausible that this compound, with its increased lipophilicity, could also be investigated as a potential penetration enhancer, particularly for lipophilic drugs.[4]

Logical Relationship Diagram: Factors Influencing Biological Activity

Caption: Inferred relationships between the structural features of this compound and its potential biological activities.

Future Directions

The current body of knowledge on this compound is minimal, presenting a clear opportunity for foundational research. Key areas for future investigation include:

-

Systematic Synthesis and Characterization: Development and publication of detailed, optimized synthetic protocols and thorough characterization of the physicochemical properties of both the racemate and the individual enantiomers.

-

Biological Screening: A broad-based screening of its biological activities, including but not limited to its potential as an antimicrobial agent, a cytotoxic agent against cancer cell lines, and an anti-inflammatory agent.

-

Drug Delivery Applications: Investigation into its utility as a solvent for poorly soluble drugs and as a percutaneous penetration enhancer.

-

Comparative Studies: Direct comparative studies with DMSO and other alkyl sulfoxides to understand the structure-activity relationships conferred by the varying alkyl chain lengths.

Conclusion

This compound remains an enigmatic molecule with untapped research potential. While its history is obscure and its properties are not well-documented, the established chemistry of sulfoxides and the known influence of long alkyl chains on biological activity provide a strong rationale for its further investigation. This guide serves as a starting point for researchers and drug development professionals, offering a framework for future studies that could uncover novel applications for this under-explored compound.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of Octyl Methyl Sulfoxide: A Technical Guide for Researchers

Disclaimer: Direct experimental and theoretical data on octyl methyl sulfoxide (OMSO) is limited in publicly available scientific literature. This guide provides a comprehensive theoretical and predictive overview of OMSO, drawing upon data from analogous compounds, particularly dimethyl sulfoxide (DMSO) and other long-chain alkyl sulfoxides. The information presented herein is intended to serve as a starting point for researchers and drug development professionals interested in the properties and potential applications of this molecule.

Introduction

This compound (OMSO) is an amphiphilic molecule featuring a polar sulfoxide head group and a nonpolar octyl tail. This structure suggests potential applications as a solvent, a surfactant, and, most notably, as a percutaneous penetration enhancer in topical and transdermal drug delivery systems. The well-documented efficacy of dimethyl sulfoxide (DMSO) as a penetration enhancer provides a strong rationale for investigating longer-chain analogues like OMSO. The increased lipophilicity of the octyl chain may offer advantages in terms of partitioning into the lipid-rich stratum corneum, potentially leading to enhanced drug delivery with a different safety and efficacy profile compared to DMSO.

This technical guide aims to provide a theoretical framework for the study of OMSO, covering its estimated physicochemical properties, proposed methodologies for its synthesis and characterization, and a discussion of its potential mechanism of action as a skin penetration enhancer. The content is based on established principles of physical chemistry, computational modeling, and the known properties of homologous alkyl sulfoxides.

Estimated Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₉H₂₀OS | - |

| Molecular Weight | 176.32 g/mol | - |

| Melting Point | 15 - 25 °C | Extrapolated from the melting points of DMSO (18.5 °C) and other long-chain alkyl sulfoxides. The long alkyl chain may disrupt crystal packing compared to DMSO, but van der Waals interactions will be stronger. |

| Boiling Point | ~280 - 300 °C at 760 mmHg | Extrapolated from the boiling point of DMSO (189 °C) and considering the increase in boiling point with chain length in homologous series. |

| Density | ~0.95 - 0.98 g/cm³ at 20°C | Expected to be slightly lower than DMSO (1.1004 g/cm³) due to the larger, less dense alkyl chain. |

| Viscosity | ~5 - 10 cP at 20°C | Higher than DMSO (1.996 cP) due to increased van der Waals forces and molecular size. |

| Surface Tension | ~30 - 35 mN/m at 20°C | Lower than DMSO (~43 mN/m) due to the surfactant-like nature of the molecule with the octyl chain orienting at the air-liquid interface. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Significantly higher than DMSO (-1.35), indicating greater lipophilicity due to the C8 alkyl chain. |

Synthesis of this compound

A common and effective method for the synthesis of alkyl methyl sulfoxides is the controlled oxidation of the corresponding alkyl methyl sulfide.[3][4][5] The precursor, methyl octyl sulfide, can be synthesized via a nucleophilic substitution reaction between sodium thiomethoxide and 1-bromooctane.

Proposed Synthesis Workflow

The following diagram illustrates a proposed two-step synthesis for this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Oxidation of Methyl Octyl Sulfide

This protocol is a general guideline based on the synthesis of other alkyl sulfoxides and would require optimization for OMSO.

-

Dissolution: Dissolve methyl octyl sulfide in a suitable solvent such as acetone or ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.

-

Addition of Oxidant: Slowly add a stoichiometric amount of an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise to the stirred solution. The temperature should be maintained below 10°C to prevent over-oxidation to the sulfone.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench any excess oxidant by adding a saturated solution of sodium sulfite.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The anticipated ¹H and ¹³C NMR chemical shifts for OMSO in CDCl₃ are presented below. These are estimations based on the known spectra of DMSO and other alkyl sulfoxides.[3]

Table 2: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| S-CH₃ | ~2.6 | ~39 |

| S-CH₂- | ~2.8 | ~55 |

| -CH₂- (adjacent to S-CH₂) | ~1.7 | ~22 |

| -(CH₂)₅- | ~1.2 - 1.4 | ~29, 31 |

| -CH₃ | ~0.9 | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of OMSO is expected to be dominated by the characteristic S=O stretching vibration. For DMSO, this band appears around 1050 cm⁻¹. In OMSO, the electronic effect of the octyl group is not expected to significantly shift this frequency.

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850 - 2960 |

| S=O | Stretching | 1040 - 1060 |

| C-H (alkyl) | Bending | 1375, 1465 |

Molecular Modeling and Simulation

Computational methods are invaluable for studying the behavior of molecules like OMSO at the atomic level.

MD simulations can be used to investigate the bulk properties of OMSO and its interactions with other molecules, such as water and lipids in a model cell membrane.[6][7][8]

Caption: A typical workflow for a molecular dynamics simulation study of OMSO.

-

Force Field Parameterization: Generate force field parameters for OMSO. This can be done using tools like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF). Partial charges can be derived from quantum mechanical calculations (e.g., RESP or Mulliken population analysis).

-

System Building: Construct the initial simulation box containing a pre-equilibrated lipid bilayer (e.g., DPPC or a mixture of ceramides, cholesterol, and free fatty acids to model the stratum corneum), solvated with water. Introduce OMSO molecules into the water phase.

-

Energy Minimization: Perform energy minimization to remove any steric clashes in the initial configuration.

-

Equilibration: Equilibrate the system in two stages: first in the canonical (NVT) ensemble to bring the system to the desired temperature, followed by equilibration in the isothermal-isobaric (NPT) ensemble to adjust the density.

-

Production Run: Run the production simulation for a sufficient length of time (typically hundreds of nanoseconds) to sample the conformational space and observe the interactions of OMSO with the lipid bilayer.

-

Analysis: Analyze the trajectory to calculate properties such as the density profile of OMSO across the bilayer, lipid order parameters, diffusion coefficients, and the potential of mean force (PMF) for the translocation of OMSO across the membrane.

Density Functional Theory (DFT) can provide insights into the electronic structure of OMSO.

-

Geometry Optimization: Optimize the geometry of the OMSO molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Property Calculation: Perform single-point energy calculations on the optimized geometry to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular dipole moment.

Potential as a Skin Penetration Enhancer

The primary interest in OMSO lies in its potential as a skin penetration enhancer for topical and transdermal drug delivery.[9]

Proposed Mechanism of Action

By analogy with DMSO and other long-chain sulfoxides, OMSO is hypothesized to enhance skin permeability through a multi-faceted mechanism:

-

Disruption of Stratum Corneum Lipids: The amphiphilic nature of OMSO allows it to insert into the highly ordered lipid bilayers of the stratum corneum. The bulky octyl tail can disrupt the tight packing of the lipid chains, increasing their fluidity and creating defects or pores.[8]

-

Interaction with Keratin: The polar sulfoxide group may interact with the intracellular keratin filaments within the corneocytes, potentially altering their conformation and increasing the permeability of these cells.

-

Increased Drug Partitioning and Solubility: OMSO may act as a solvent within the stratum corneum, increasing the solubility and partitioning of a co-administered drug from the formulation into the skin.

The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of skin penetration enhancement by OMSO.

Experimental Protocol: In Vitro Skin Permeation Study

An in vitro permeation test using a Franz diffusion cell is the standard method for evaluating the efficacy of penetration enhancers.

-

Skin Preparation: Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin or rodent skin) or use human cadaver skin. Remove subcutaneous fat and hair.

-

Franz Cell Setup: Mount the skin sample between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Receptor Phase: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline) and maintain it at 32°C or 37°C. Stir the receptor phase continuously.

-

Formulation Application: Apply a formulation containing the model drug with and without OMSO to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh buffer.

-

Analysis: Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp). The enhancement ratio (ER) can be calculated by dividing the flux with OMSO by the flux without OMSO.

Conclusion

This compound represents a promising, yet largely unexplored, molecule with potential applications in drug delivery. This technical guide provides a theoretical foundation for its study, offering estimated physicochemical properties, proposed synthetic and analytical methodologies, and a framework for investigating its mechanism of action as a skin penetration enhancer. It is hoped that this predictive information will stimulate further experimental and computational research to fully elucidate the properties and potential of this intriguing compound.

References

- 1. byjus.com [byjus.com]

- 2. Homologous series | Organic Compounds, Functional Groups & Structural Isomers | Britannica [britannica.com]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Force field development and simulations of senior dialkyl sulfoxides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectral Data of Octyl Methyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for octyl methyl sulfoxide. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related structures and foundational principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral characteristics of the octyl group, the methyl group, and the sulfoxide functional group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.7 - 2.8 | t | 2H | α-CH₂ (adjacent to S=O) |

| 2.55 | s | 3H | -S(=O)CH₃ |

| ~1.7 - 1.8 | p | 2H | β-CH₂ |

| ~1.2 - 1.5 | m | 10H | -(CH₂)₅- |

| ~0.8 - 0.9 | t | 3H | terminal -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm). The chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~55 - 56 | α-CH₂ (adjacent to S=O) |

| ~38 - 39 | -S(=O)CH₃ |

| ~31 - 32 | -(CH₂)₅- |

| ~29 | -(CH₂)₅- |

| ~28 | -(CH₂)₅- |

| ~22 - 23 | -(CH₂)₅- |

| ~22 | β-CH₂ |

| ~14 | terminal -CH₃ |

Solvent: CDCl₃. The chemical shifts are approximate.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955, ~2925, ~2855 | Strong | C-H stretching (alkyl) |

| ~1465 | Medium | C-H bending (alkyl) |

| ~1050 - 1030 | Strong | S=O stretching |

Sample state: Neat liquid.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular ion) |

| 161 | [M - CH₃]⁺ |

| 113 | [M - S(=O)CH₃]⁺ |

| 63 | [CH₃SO]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with a line broadening factor of 0.3 Hz.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals and determine the multiplicity of each peak.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample plates in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition:

-

Use a standard electron energy of 70 eV for ionization.[1]

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

The resulting mass spectrum will show the molecular ion and various fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to obtain them. Researchers can use this information for compound identification, purity assessment, and further structural analysis.

References

Potential Research Areas for Octyl Methyl Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl methyl sulfoxide is an amphiphilic molecule that possesses both a polar methyl sulfoxide head group and a nonpolar octyl tail. This structure suggests a number of intriguing possibilities for its application in research and drug development, largely stemming from the well-documented properties of its close analog, dimethyl sulfoxide (DMSO), and the principles of surfactant chemistry.[1][2] DMSO is a widely used aprotic solvent known for its ability to dissolve a wide range of both polar and nonpolar compounds and to enhance the penetration of substances through biological membranes.[2][3][4] The addition of an octyl chain to the methyl sulfoxide core is expected to impart surfactant-like properties, opening up new avenues for research beyond those of DMSO alone. This guide outlines potential research areas for this compound, providing a technical framework for its investigation.

Physicochemical Properties and Synthesis

Table 1: Projected Physicochemical Properties of this compound

| Property | Projected Value | Significance |

| Molecular Formula | C9H20OS | Basic molecular information. |

| Molecular Weight | 176.32 g/mol | Influences diffusion and formulation calculations. |

| Appearance | Colorless to slightly yellow liquid | Basic physical state at room temperature. |

| Boiling Point | > 200 °C | Indicates low volatility. |

| Solubility | Soluble in organic solvents, sparingly soluble in water | Amphiphilic nature dictates solubility profile. |

| Critical Micelle Concentration (CMC) | 1-10 mM (estimated) | Key parameter for self-assembly and surfactant applications. |

| Hydrophilic-Lipophilic Balance (HLB) | 8-12 (estimated) | Suggests utility as an oil-in-water emulsifier or solubilizing agent. |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the corresponding sulfide, octyl methyl sulfide. A common and effective method involves the use of an oxidizing agent such as hydrogen peroxide or sodium metaperiodate.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve octyl methyl sulfide (1 equivalent) in a suitable solvent such as methanol or acetone.

-

Oxidation: Cool the solution in an ice bath. Add a solution of sodium metaperiodate (1.1 equivalents) in water dropwise to the stirred sulfide solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting sulfide is consumed.

-

Workup: Filter the reaction mixture to remove the sodium iodate byproduct. The filtrate is then concentrated under reduced pressure to remove the organic solvent.

-

Extraction: The aqueous residue is extracted three times with an organic solvent like dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Potential Research Areas

The unique amphiphilic nature of this compound suggests several promising areas for research, primarily in the fields of drug delivery and formulation science.

Transdermal Drug Delivery

The sulfoxide group is known to enhance skin penetration.[3][6] The combination of this property with the surfactant nature of the octyl chain could lead to a highly effective transdermal penetration enhancer.

-

As a Solubilizing Excipient: For poorly water-soluble drugs, this compound could act as a solubilizing agent in topical formulations, increasing the drug concentration in the vehicle.

-

As a Permeation Enhancer: It could disrupt the highly organized structure of the stratum corneum, the main barrier to percutaneous absorption, thereby facilitating drug transport into the deeper layers of the skin and systemic circulation.

Micellar Drug Delivery Systems

Above its critical micelle concentration (CMC), this compound is expected to self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, increasing their solubility and stability.

-

Oral Drug Delivery: Micellar formulations can protect drugs from degradation in the gastrointestinal tract and enhance their absorption.

-

Parenteral Drug Delivery: For intravenous administration, micellar systems can solubilize poorly soluble drugs and potentially alter their pharmacokinetic profile.

As a Novel Surfactant in Formulations

The predicted HLB value of this compound suggests its potential as a surfactant in various pharmaceutical and cosmetic formulations.

-

Emulsifying Agent: It could be used to stabilize oil-in-water emulsions for creams, lotions, and other topical products.

-

Wetting Agent: In solid dosage forms, it could improve the wetting of poorly soluble drug particles, enhancing their dissolution rate.

Proposed Experimental Investigations

To explore the potential of this compound, a series of key experiments should be conducted.

Determination of Critical Micelle Concentration (CMC)